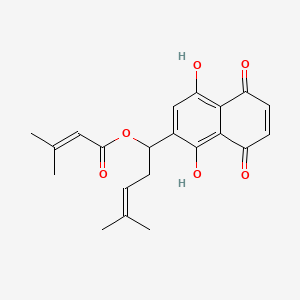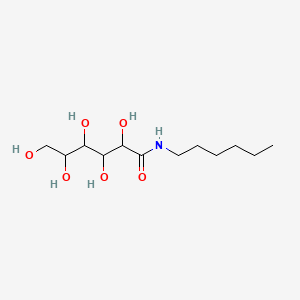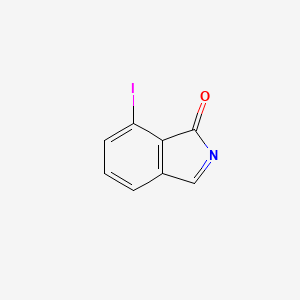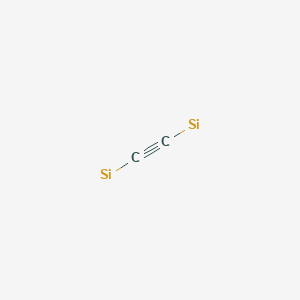![molecular formula C13H20O3Si B15132017 trimethoxy-[(E)-4-phenylbut-3-enyl]silane](/img/structure/B15132017.png)
trimethoxy-[(E)-4-phenylbut-3-enyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethoxy(1-(4-vinylphenyl)ethyl)silane is an organosilicon compound with the molecular formula C13H20O3Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a silicon atom bonded to three methoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethoxy(1-(4-vinylphenyl)ethyl)silane typically involves the reaction of 4-vinylphenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of trimethoxy(1-(4-vinylphenyl)ethyl)silane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum complexes, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Trimethoxy(1-(4-vinylphenyl)ethyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water or aqueous acids to form silanols.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds.
Polymerization: The vinyl group can participate in free radical polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) are commonly used.
Condensation: Catalysts such as acids or bases (e.g., sulfuric acid or sodium hydroxide) can be used to facilitate the reaction.
Polymerization: Free radical initiators (e.g., azobisisobutyronitrile) are used to initiate the polymerization of the vinyl group.
Major Products Formed
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane bonds, leading to the creation of siloxane polymers.
Polymerization: Formation of vinyl-containing polymers with unique mechanical and chemical properties.
科学研究应用
Trimethoxy(1-(4-vinylphenyl)ethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of silane coupling agents and surface modifiers.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor applications.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of adhesives, sealants, and coatings with enhanced properties.
作用机制
The mechanism of action of trimethoxy(1-(4-vinylphenyl)ethyl)silane involves the hydrolysis of the methoxy groups to form silanols, which can then undergo condensation reactions to form siloxane bonds. The vinyl group can participate in polymerization reactions, leading to the formation of polymers with unique properties. The compound can interact with various molecular targets, such as hydroxyl groups on surfaces, enabling its use as a coupling agent and surface modifier.
相似化合物的比较
Trimethoxy(1-(4-vinylphenyl)ethyl)silane can be compared with other similar compounds, such as:
Trimethoxysilane: Lacks the vinyl and phenyl groups, making it less versatile in polymerization reactions.
Vinyltrimethoxysilane: Contains a vinyl group but lacks the phenyl group, limiting its applications in certain areas.
Phenyltrimethoxysilane: Contains a phenyl group but lacks the vinyl group, making it less suitable for polymerization reactions.
The unique combination of vinyl and phenyl groups in trimethoxy(1-(4-vinylphenyl)ethyl)silane makes it a versatile compound with a wide range of applications in various fields.
属性
分子式 |
C13H20O3Si |
|---|---|
分子量 |
252.38 g/mol |
IUPAC 名称 |
trimethoxy-[(E)-4-phenylbut-3-enyl]silane |
InChI |
InChI=1S/C13H20O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3/b11-7+ |
InChI 键 |
SOUMBTQFYKZXPN-YRNVUSSQSA-N |
手性 SMILES |
CO[Si](CC/C=C/C1=CC=CC=C1)(OC)OC |
规范 SMILES |
CO[Si](CCC=CC1=CC=CC=C1)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15131972.png)

![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)





![2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15132021.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate](/img/structure/B15132025.png)

